molecular formula C10H11BrN2O3 B1508043 N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide

N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide

Cat. No.: B1508043
M. Wt: 287.11 g/mol
InChI Key: NOGAAFSXFIEXQA-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide

InChI

InChI=1S/C10H11BrN2O3/c1-7(15)5-13(6-14)8-3-4-9(11)12-10(8)16-2/h3-4,6H,5H2,1-2H3

InChI Key

NOGAAFSXFIEXQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C=O)C1=C(N=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chloroacetone (82 mL) was added dropwise to a suspension of N-(6-bromo-2-methoxypyridin-3-yl)formamide (159.3 g), cesium carbonate (359 g) and potassium iodide (11.4 g) in N,N-dimethylformamide (800 mL) over seven minutes. Then, the reaction solution was stirred at room temperature for one hour and 20 minutes.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
159.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
359 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of N-(6-bromo-2-methoxypyridin-3-yl)formamide (5.69 g, 24.63 mmol), potassium iodide (0.450 g, 2.71 mmol) and cesium carbonate (28.1 g, 86 mmol) in 66 mL of DMF was added 1-chloropropan-2-one (4.90 mL, 61.6 mmol). The reaction mixture was stirred at rt for 3 days. The reaction mixture was poured into icewater and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum to give N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (7.07 g, 24.62 mmol, 100% yield) as brown solid. LC-MS (M+Na)+=310.9.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
28.1 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Chloroactone (82 mL) was added dropwise to a suspension of N-(6-bromo-2-methoxypyridin-3-yl)formamide (159.3 g), cesium carbonate (359 g) and potassium iodide (11.4 g) IN DMF (800 mL) over seven minutes. Then, the reaction solution was stirred at room temperature for one hour and 20 minutes. The reaction solution was concentrated under reduced pressure. Ethyl acetate and water were added to the resulting residue, and the organic layer was separated. The resulting organic layer was washed with brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 215.2 g of the title compound. The property values of the compound are as follows.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
159.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
359 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
catalyst
Reaction Step One

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